5-phenyl-6H-1,3,4-thiadiazin-2-amine
Overview
Description
5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound with the molecular formula C9H9N3S. It is characterized by a thiadiazine ring fused with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclocondensation of α-bromoacetophenone with morpholine-4-carbothionic acid hydrazide . This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazine rings .
Scientific Research Applications
5-phenyl-6H-1,3,4-thiadiazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. For instance, its derivatives that inhibit inosine monophosphate dehydrogenase interfere with the de novo synthesis of guanosine nucleotides, thereby affecting cell proliferation . Additionally, its potential antidepressant effects may be related to its interaction with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine ring structure but differ in the presence of a triazole ring.
2-amino-5-aryl-1,3,4-thiadiazoles: These compounds have a thiadiazole ring instead of a thiadiazine ring and exhibit different chemical properties.
Uniqueness
5-phenyl-6H-1,3,4-thiadiazin-2-amine is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-phenyl-6H-1,3,4-thiadiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDMIFRQDAQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974450 | |
Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-39-5 | |
Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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